molecular formula C6H6N4O2 B2451258 Cyanomethyl 1-methyltriazole-4-carboxylate CAS No. 1864327-72-9

Cyanomethyl 1-methyltriazole-4-carboxylate

Cat. No.: B2451258
CAS No.: 1864327-72-9
M. Wt: 166.14
InChI Key: VZMGYSMKYLFSQP-UHFFFAOYSA-N
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Description

Cyanomethyl 1-methyltriazole-4-carboxylate is a versatile compound with a molecular formula of C6H6N4O2 and a molecular weight of 166.14 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanomethyl 1-methyltriazole-4-carboxylate typically involves the reaction of cyanomethyl derivatives with triazole carboxylates under controlled conditions. One common method includes the use of a base-catalyzed reaction where cyanomethyl groups are introduced to the triazole ring, followed by esterification to form the carboxylate ester .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The process may involve the use of catalysts to enhance the reaction rate and selectivity, ensuring efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl 1-methyltriazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyanomethyl and carboxylate groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted triazoles, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyanomethyl 1-methyltriazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Comparison with Similar Compounds

  • Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate
  • 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole

Comparison: Cyanomethyl 1-methyltriazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

cyanomethyl 1-methyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-4-5(8-9-10)6(11)12-3-2-7/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMGYSMKYLFSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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